molecular formula C34H54NaO8 B1674521 Lasalocid sodium CAS No. 25999-20-6

Lasalocid sodium

Cat. No.: B1674521
CAS No.: 25999-20-6
M. Wt: 613.8 g/mol
InChI Key: JCKLHIQQJWLHGH-HWLWSTNVSA-N
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Description

Lasalocid sodium is a divalent polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is widely used as a medicinal feed additive to control coccidiosis in poultry species. This compound is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across cell membranes .

Mechanism of Action

Target of Action

Lasalocid sodium, also known as Bovatec, is a polyether ionophore with potent antibacterial activity . It primarily targets coccidia , a group of protozoan parasites, and is used extensively in the livestock industry for the prevention and treatment of coccidiosis . It is also known to form neutral complexes with monovalent and divalent cations, including sodium and potassium .

Mode of Action

This compound operates by forming lipid-soluble complexes with sodium and potassium cations . This action increases the permeability of the cell membrane for these ions . The compound disrupts ionic homeostasis within the coccidia, leading to osmotic lysis and death of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the disruption of ionic homeostasis within the target organism . By forming complexes with sodium and potassium ions, this compound alters the ion balance across the cell membrane . This disturbance in ionic homeostasis leads to osmotic lysis, causing the death of the coccidia .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). In a study conducted on mice, it was found that approximately 97% of the administered dose was recovered in excreta and cage wash within 24 hours after the first dose . By 4 hours after the last dose, approximately 77% of the dose was recovered in the feces, 1% in the urine, and 2.6% in cage wash . This suggests that this compound is primarily excreted through the feces.

Result of Action

The primary result of this compound’s action is the prevention and treatment of coccidiosis in livestock . By disrupting ionic homeostasis within the coccidia, this compound causes osmotic lysis and death of the parasite . This helps to control the spread of coccidiosis within livestock populations, improving the overall health and productivity of the animals.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, cross-contamination of non-target feedstuffs by this compound can occur, potentially leading to exposure in non-target species . Therefore, careful management practices are necessary to prevent such cross-contamination and ensure the safe and effective use of this compound.

Biochemical Analysis

Biochemical Properties

Lasalocid sodium plays a crucial role in biochemical reactions. It is capable of making neutral complexes with monovalent and divalent cations and transporting them through apolar phases, including lipid bilayer membranes . This ability to disturb ionic homeostasis leads to the osmotic lysis of coccidia .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disturbing ionic homeostasis, which can lead to osmotic lysis of coccidia . In growing goats, this compound supplementation has been shown to improve growth performance and lipoprotein profile .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form neutral complexes with monovalent and divalent cations and transport them through apolar phases . This disrupts the ion balance in the target microorganisms, leading to their death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in a study involving mice, approximately 97% of the dose was recovered in excreta and cage wash within 24 hours after the first dose .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in growing goats, supplementation of this compound at a level of 30 ppm/kg dry matter increased body weight gain and average daily gain .

Metabolic Pathways

This compound is involved in the metabolic pathway that disturbs ionic homeostasis, leading to osmotic lysis of coccidia . This process involves the transport of monovalent and divalent cations through apolar phases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its ability to form neutral complexes with monovalent and divalent cations and transport them through apolar phases .

Subcellular Localization

The subcellular localization of this compound is related to its ability to transport monovalent and divalent cations through apolar phases, including lipid bilayer membranes . This allows it to disturb ionic homeostasis within the cell, leading to osmotic lysis of coccidia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lasalocid sodium can be synthesized from lasalocid acid, which is derived from the fermentation of Streptomyces lasaliensis. The synthetic process involves the extraction of lasalocid acid from the fermentation broth, followed by its conversion to this compound through neutralization with sodium hydroxide .

Industrial Production Methods

In industrial settings, this compound is produced by fermenting Streptomyces lasaliensis in large-scale bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate lasalocid acid. The acid is subsequently neutralized with sodium hydroxide to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Lasalocid sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various esters and derivatives that exhibit different biological activities.

Comparison with Similar Compounds

Lasalocid sodium is part of a group of polyether ionophore antibiotics, which includes compounds like salinomycin, monensin, and semduramycin. These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities . Compared to other ionophores, this compound is unique in its ability to form stable complexes with a wide range of metal cations, making it highly effective in disrupting ionic homeostasis in target organisms .

Similar Compounds

    Salinomycin: Another polyether ionophore antibiotic used in poultry and cattle feed.

    Monensin: Widely used in ruminant feed to improve feed efficiency and control coccidiosis.

    Semduramycin: Used as an anticoccidial agent in poultry feed

This compound’s unique properties and broad spectrum of activity make it a valuable compound in both scientific research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Lasalocid sodium involves the condensation of monensin with 4-bromobenzoic acid, followed by the conversion of the resulting ester to the sodium salt.", "Starting Materials": [ "Monensin", "4-bromobenzoic acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Monensin is dissolved in diethyl ether and reacted with 4-bromobenzoic acid in the presence of sodium hydroxide to form the corresponding ester.", "The resulting ester is then hydrolyzed with sodium hydroxide in methanol to form the sodium salt of Lasalocid." ] }

CAS No.

25999-20-6

Molecular Formula

C34H54NaO8

Molecular Weight

613.8 g/mol

IUPAC Name

sodium;6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoate

InChI

InChI=1S/C34H54O8.Na/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39;/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39);/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+;/m1./s1

InChI Key

JCKLHIQQJWLHGH-HWLWSTNVSA-N

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na]

SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)[O-])O.[Na+]

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O.[Na]

Appearance

Solid powder

25999-20-6

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Avatec
Lasalocid
Lasalocid A
Ro 2 2985
Ro 2-2985
Ro 22985
X-537A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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